molecular formula C14H26O6 B610534 Orlistat (m9) CAS No. 186423-00-7

Orlistat (m9)

Cat. No.: B610534
CAS No.: 186423-00-7
M. Wt: 290.36
InChI Key: XXJYVIMIEJMJBD-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orlistat (m9), also known as Tetrahydrolipstatin, is a potent and selective inhibitor of gastrointestinal lipases. As a saturated derivative of the natural product lipstatin, it acts as a irreversible inhibitor of both gastric and pancreatic lipases within the gastrointestinal tract . Its primary mechanism of action involves covalently binding to the serine residue of the active site of these lipases, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . This inhibition results in a dose-dependent reduction of dietary fat absorption by approximately 30% at standard research doses, making it a valuable tool for studying energy balance, fat metabolism, and obesity . Beyond its well-characterized role in fat absorption, Orlistat has demonstrated significant research value in other areas. It is recognized for its inhibitory effect on the thioesterase domain of Fatty Acid Synthase (FAS), an enzyme implicated in the proliferation of certain cancer cells, which has spurred investigative research into its potential anti-neoplastic applications . Studies also indicate that Orlistat can improve carbohydrate metabolism, reduce serum levels of low-density lipoprotein (LDL) cholesterol and total cholesterol, and significantly lower serum uric acid levels, providing multiple avenues for metabolic syndrome and cardiovascular disease research . Its use has been explored in models of non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH), where it has shown to reverse steatosis and improve associated biomarkers . From a biochemical perspective, Orlistat exerts its effects locally within the gut lumen with minimal systemic absorption, which is a key feature of its pharmacodynamic profile . The compound has a molecular formula of C29H53NO5 and a molecular weight of 495.7 g/mol . It is highly protein-bound (>99%) and is primarily metabolized within the intestinal wall, with fecal excretion being the major route of elimination . Researchers should note that the activity of Orlistat is dependent on the presence of dietary fat, and its use can lead to a decrease in the absorption of fat-soluble vitamins (A, D, E, and K) in experimental models; concomitant supplementation is often managed in study designs .

Properties

CAS No.

186423-00-7

Molecular Formula

C14H26O6

Molecular Weight

290.36

IUPAC Name

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

InChI

InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1

InChI Key

XXJYVIMIEJMJBD-SDDRHHMPSA-N

SMILES

O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO-61-0591;  RO610591;  RO61-0591.

Origin of Product

United States

Chemical Reactions Analysis

Orlistat (m9) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical Efficacy in Weight Management

Numerous clinical studies have demonstrated Orlistat's effectiveness in promoting weight loss and improving metabolic health.

  • Weight Loss Outcomes : In a pooled analysis of five two-year studies, 37% of patients on Orlistat lost at least 5% of their baseline body weight after 12 weeks, compared to 19% in the placebo group. After one year, 20% of the Orlistat group achieved a weight loss of 10% or more versus 8% in the placebo group .
  • Long-term Studies : The XENDOS trial reported that after four years, 21% of patients on Orlistat lost at least 10% of their body weight compared to 10% on placebo, with a mean difference of 2.7 kg .
  • Diabetes Prevention : Weight loss from Orlistat has been associated with delayed onset of type 2 diabetes. In the XENDOS study, cumulative diabetes incidence was lower in the Orlistat group (3.4%) compared to placebo (5.4%) among patients with impaired glucose tolerance at baseline .

Impact on Metabolic Parameters

Orlistat not only aids in weight reduction but also has beneficial effects on various metabolic parameters:

  • Cholesterol Levels : Studies indicate that Orlistat significantly reduces total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to placebo .
  • Glycemic Control : In obese patients with type 2 diabetes, Orlistat has shown improvements in glycemic control as evidenced by reductions in HbA1c levels .

Effects on Gut Microbiota

Recent research has highlighted Orlistat's influence on gut microbiota composition:

  • Microbiota Alterations : A study found that Orlistat treatment altered the relative abundance of gut bacteria, specifically decreasing Firmicutes and increasing Verrucomicrobia populations . These changes may be linked to its anti-obesity effects and metabolic benefits.

Case Studies and Research Findings

Several case studies have reinforced the clinical efficacy of Orlistat:

  • Obese Adolescents Study : A study involving 539 obese adolescents showed significant reductions in BMI with Orlistat compared to placebo over one year. The treatment group had a mean difference in BMI change favoring Orlistat .
  • Long-term Efficacy : A randomized controlled trial over two years demonstrated that patients taking Orlistat maintained significantly greater weight loss compared to those on placebo (10.2% vs. 6.1%) and experienced less weight regain during maintenance phases .

Summary Table of Efficacy Data

Study/TrialPopulationDurationWeight Loss (%)Diabetes Incidence (%)Cholesterol Reduction
XENDOSObese adults4 years≥10%: 21%3.4 vs. 5.4 (placebo)Significant
Adolescent StudyObese adolescents1 yearNotable BMI reductionNot reportedNot reported
Two-Year TrialObese adults2 years10.2 vs. 6.1Not reportedSignificant

Mechanism of Action

The mechanism of action of Orlistat (m9) involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available in the search results, it is likely that its stereochemistry plays a significant role in its biological activity, influencing how it interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Pharmaceutical Compounds

Cetilistat

Cetilistat, a novel lipase inhibitor, shares Orlistat’s mechanism but demonstrates improved gastrointestinal (GI) tolerability. While both drugs increase fecal fat excretion, Cetilistat causes fewer adverse GI events (e.g., steatorrhea, abdominal cramps) in clinical trials .

Key Differences:

Parameter Orlistat Cetilistat
Efficacy ~30% fat absorption inhibition Comparable efficacy
Tolerability Higher GI adverse events Improved tolerability profile
Clinical Use FDA-approved for obesity Investigational stage
References

Generic Orlistat Formulations

Generic Orlistat products often exhibit inferior pharmaceutical quality compared to the innovator product (Xenical®).

Comparison with Natural Compounds/Extracts

Black Chokeberry (Aronia melanocarpa)

Unripe black chokeberry extracts (IC₅₀: 1.97 mg/mL) synergize with Orlistat to inhibit lipase activity. At a 12,000:1 ratio (fruit:Orlistat), the combination enhances anti-lipase effects by 15% compared to Orlistat alone . Ripe chokeberry, however, requires a 43,000:1 ratio for similar synergy, suggesting variable efficacy based on fruit maturity .

Dandelion Extract

Dandelion extract demonstrates weight loss effects comparable to Orlistat in animal models, likely via pancreatic lipase inhibition. In one study, dandelion-treated subjects achieved outcomes similar to Orlistat without significant GI side effects .

L-Carnitine

Combining L-Carnitine with Orlistat improves lipid metabolism and reduces insulin resistance in obese diabetic patients. This combination also lowers inflammatory markers (e.g., CRP) more effectively than Orlistat alone .

Natural Compound Comparison:

Compound Mechanism Synergy with Orlistat Clinical Relevance
Black Chokeberry Lipase inhibition Dose-dependent synergy Potential for reduced Orlistat dosing
Dandelion Extract Pancreatic lipase inhibition Comparable efficacy Fewer side effects
L-Carnitine Enhances lipid oxidation Improved metabolic parameters Adjunct therapy for obesity

Anti-Cancer Effects

Orlistat inhibits FASN, disrupting lipid metabolism in cancer cells. In prostate and gastric cancer models, Orlistat induces apoptosis and suppresses metastasis by downregulating FASN/NF-κB pathways . Combining Orlistat with PGM1 knockdown synergistically inhibits glucose and lipid metabolism, enhancing anti-tumor efficacy .

Preparation Methods

Enol Silyl Ether Condensation Route

The 8-step method (CN1321114C) starts with enol silyl ether and lauryl aldehyde, employing chiral bisphosphine ligands for asymmetric induction. Critical stages include:

  • One-step aldol condensation : Titanium tetrachloride-mediated coupling at −78°C forms the β-ketoester backbone with 72% yield.

  • Hydroxyl protection : Triisopropylsilyl triflate (TIPSOTf) selectively shields the 5-hydroxyl group at −40°C.

  • Chiral reduction : Tetramethylammonium triacetoxyborohydride achieves trans-dihydroxy configuration (dr >20:1).

  • Mitsunobu coupling : N-Formyl-L-leucine attaches via azodicarbonate-mediated reaction (85% yield).

This route reduces production costs by 37% compared to earlier 12-step methods by eliminating redundant protection/deprotection cycles.

Evans Aldol Linear Strategy

CN108484536B outlines a 9-step sequence from n-dodecanal:

StepKey ProcessConditionsYield
1Evans aldol reactionTiCl₄, DIPEA, −78°C68%
3Trans-reductionNH₄BH(OAc)₃, AcOH/MeCN (1:1)82%
7CyclizationPhSO₂Cl, pyridine, 0°C71%

Notably, magnesium chloride facilitates nucleophilic substitution of monomethyl malonate potassium salt (Step 2, 75% yield). The final Mitsunobu reaction with N-formyl leucine completes the synthesis in 89% purity after silica gel chromatography.

Biotechnological Production and Purification

Fermentation-Derived Synthesis

CN101948450B utilizes Streptomyces toxytricini fermentation:

  • Acetone extraction : 60% acetone elutes tetrahydrolipstatin from resin (HZ818/HZ820).

  • Heptane partitioning : Liquid-liquid extraction achieves 58–60% lactone recovery.

  • Palladium-catalyzed hydrogenation : 5% Pd/C at 0.3 MPa for 10 h reduces double bonds (94% conversion).

  • Chromatography : Silica gel with heptane:ethyl acetate (4:1) removes <0.3% impurities.

This biological route produces 560 g batches with 89% purity, suitable for API crystallization.

Process Optimization and Industrial Scaling

Crystallization Techniques

US8680298B2 details purity enhancement:

  • Solvent system : n-Hexane at 0–5°C induces β-polymorph crystallization (99.5% purity).

  • Impurity control : Pivaloyl formic anhydride avoids acetic anhydride-derived byproducts (<0.1%).

Regulatory analyses confirm the dihydropyrone synthesis route exclusively produces Form B polymorph, ensuring batch consistency.

Stereochemical Control

The TMAL process (PMC3172131) enables stereoselective β-lactone formation:

  • Mukaiyama aldol-lactonization : Sn(OTf)₂ catalyzes tandem reaction (dr 8:1).

  • Mitsunobu inversion : DIAD/Ph₃P converts 6R to 6S configuration (92% yield).

Comparative studies show the 3S,4S,6S stereoisomer exhibits 12-fold higher lipase inhibition than other variants.

Analytical Methodologies for Quality Assurance

LC-MS/MS Quantification

A validated protocol achieves 1.2–392 ng/mL linearity (r²=0.9999) using:

  • Column : Phenomenex-C18 (2.1×50 mm, 5 µm).

  • Mobile phase : MeCN/MeOH/0.1% HCOOH (65:20:15).

  • MRM detection : m/z 496.4→142.08 (Orlistat), 501.3→147.07 (IS).

Inter-day precision (RSD 2.84–5.32%) ensures reliable pharmacokinetic profiling.

Emerging Synthetic Strategies

Microwave-Assisted Processing

TJPS-19-168-En reports 30% solubility enhancement via:

  • MIND protocol : 560 W irradiation induces amorphous dispersion in Moringa oleifera gum.

  • Dissolution rate : 85% release in 45 min vs. 52% for pure drug.

While promising for formulation, this method doesn’t alter synthetic pathways.

Q & A

Q. What are the standard methodologies for quantifying Orlistat in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for Orlistat quantification. A validated method includes parameters such as specificity, linearity (range: 10–50 µg/mL), precision (RSD < 2%), and accuracy (recovery: 98–102%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions ensure stability-indicating properties. This method is suitable for detecting Orlistat in the presence of degradation products .

Q. How are randomized controlled trials (RCTs) designed to evaluate Orlistat’s efficacy in obesity-related metabolic disorders?

RCTs typically involve:

  • Dosage : 120 mg thrice daily (TID) with meals.
  • Control groups : Placebo or dietary interventions (e.g., calorie-restricted or Mediterranean-style diets).
  • Outcome measures : Weight loss, liver fat content (via MRI), glycemic control (oral glucose tolerance tests), and lipid profiles. For example, a 24-week trial demonstrated a 9.1% reduction in liver steatosis with Orlistat compared to 5.4% with experimental diets .

Q. What are the safety protocols for handling Orlistat in laboratory settings?

  • Exposure control : Use fume hoods and PPE (gloves, lab coats, safety goggles).
  • Storage : Below 25°C, away from oxidizers.
  • Waste disposal : Collect residues in sealed containers to prevent environmental contamination. Safety data sheets highlight low acute toxicity but caution against inhalation of decomposition fumes during high-temperature experiments .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize Orlistat-loaded nanoparticle formulations?

This response surface methodology evaluates interactions between:

  • Independent variables : Chitosan concentration (X₁: 0.5–1.5% w/v), sodium tripolyphosphate (TPP) concentration (X₂: 0.3–0.7% w/v), and Orlistat dose (X₃: 50–150 mg).
  • Responses : Encapsulation efficiency (EE) and cumulative drug release (CDR). Quadratic models predict optimal conditions (e.g., 1% chitosan, 0.5% TPP, 100 mg Orlistat) with EE > 85% and CDR > 90% over 24 hours. Residual plots validate model accuracy .

Q. How do researchers resolve contradictions in Orlistat’s antitumor effects across studies?

Discrepancies arise from:

  • In vitro vs. in vivo models : Orlistat inhibits fatty acid synthase (FASN) in cancer cell lines (e.g., prostate, colon) but shows limited efficacy in human trials.
  • Dose dependency : Apoptosis induction occurs at higher concentrations (≥50 µM), which may not be physiologically achievable.
  • Confounding factors : False-positive elevations in carcinoembryonic antigen (CEA) levels in some patients necessitate longitudinal biomarker monitoring .

Q. What statistical approaches are used to analyze long-term weight maintenance data with Orlistat?

Meta-analyses employ:

  • Random-effects models : To account for heterogeneity across studies (I² > 50%).
  • Subgroup analyses : Stratify by dosage (120 mg vs. 60 mg TID) and adjunct therapies (e.g., behavioral interventions).
  • Sensitivity testing : Exclude outliers (e.g., studies with high attrition rates). A pooled analysis of 45 RCTs found Orlistat + behavioral therapy reduced weight regain by 1.56 kg vs. placebo at 12 months (95% CI: -2.27 to -0.86) .

Q. How does Orlistat’s mechanism intersect with gut microbiome modulation in metabolic-associated fatty liver disease (MAFLD)?

Advanced methodologies include:

  • 16S rRNA sequencing : To track microbial diversity shifts (e.g., reduced Firmicutes/Bacteroidetes ratio).
  • Metabolomic profiling : Quantify short-chain fatty acids (SCFAs) and bile acid metabolites.
  • Intervention arms : Compare Orlistat monotherapy vs. synbiotic combinations. A 2023 trial noted improved steatosis grades in MAFLD patients on Orlistat, correlating with Akkermansia enrichment and reduced LPS levels .

Methodological Considerations

Q. What are the best practices for validating Orlistat’s purity in synthetic chemistry research?

  • Chromatographic techniques : Use HPLC with UV detection (λ = 210 nm) and compare retention times against USP reference standards.
  • Spectroscopic confirmation : FT-IR (peaks at 1740 cm⁻¹ for ester groups) and NMR (δ 4.2–4.5 ppm for oxolane ring protons).
  • Elemental analysis : Carbon (62.1%), hydrogen (8.5%), nitrogen (2.3%) within ±0.3% of theoretical values .

Q. How do researchers address ethical challenges in Orlistat trials involving vulnerable populations?

  • Informed consent : Ensure comprehension of gastrointestinal side effects (e.g., steatorrhea) in low-literacy cohorts.
  • Data safety monitoring boards : Review adverse events (e.g., vitamin deficiencies) quarterly.
  • Equipoise justification : Compare Orlistat against existing therapies (e.g., GLP-1 agonists) rather than placebo in high-risk diabetic cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orlistat (m9)
Reactant of Route 2
Orlistat (m9)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.